N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
N-(2-(6-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thioether-linked 4-nitrophenylacetamide group and a benzamide side chain. The 4-nitrophenyl moiety introduces strong electron-withdrawing properties, which may influence electronic distribution, solubility, and binding interactions in biological systems. Characterization methods such as $ ^1H $ NMR, IR spectroscopy, and mass spectrometry are standard for structural validation .
Properties
IUPAC Name |
N-[2-[6-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O4S/c30-20(24-16-6-8-17(9-7-16)29(32)33)14-34-21-11-10-18-25-26-19(28(18)27-21)12-13-23-22(31)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,31)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWLFJVTYHAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of the compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities. This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.
Biochemical Pathways
Triazole derivatives have been found to possess various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for triazolothiadiazine derivatives, which could provide some insights into the potential ADME properties of the compound.
Result of Action
Given the wide range of biological activities associated with triazole compounds, it is likely that the compound could have diverse molecular and cellular effects.
Biological Activity
N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with potential biological activities. Its structure includes a nitrophenyl group, a triazole moiety, and a pyridazine ring, suggesting interactions with various biological targets. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N6O4S, with a molecular weight of approximately 398.43 g/mol. The compound's intricate structure allows for diverse interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for microbial growth and survival.
Antimicrobial Activity
Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains including Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against fungi such as Candida albicans and Aspergillus niger. The observed MIC values range from 24 to 42 µg/mL, indicating comparable efficacy to standard antifungal treatments like fluconazole.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study published in Journal of Medicinal Chemistry evaluated various derivatives of the compound against multiple bacterial strains. The results indicated that modifications to the nitrophenyl group enhanced antimicrobial potency significantly .
- Synergistic Effects : Another investigation explored the combination of this compound with other known antibiotics. The results showed synergistic effects that improved overall antimicrobial efficacy, suggesting potential for combination therapies in clinical settings .
- Mechanism Elucidation : Research into the mechanism of action revealed that this compound inhibits bacterial enzyme activity by binding to active sites, thereby disrupting metabolic pathways essential for growth .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 4-nitro group in the target compound enhances electrophilicity and may improve binding to electron-rich biological targets compared to methyl or methoxy groups, which are electron-donating .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) could hinder molecular interactions, whereas linear groups like 4-acetyl may enhance solubility .
Spectroscopic Comparisons
NMR Analysis
highlights that substituents induce distinct chemical shifts in specific regions of NMR spectra. For example, in analogous triazolo-pyridazine derivatives:
- Region A (positions 39–44) : Affected by substituents on the phenylacetamide group. The 4-nitro group likely deshields nearby protons, causing downfield shifts compared to methyl or acetyl groups .
- Region B (positions 29–36) : Reflects the benzamide side chain’s environment. Methoxy or methyl groups (e.g., in ) may cause upfield shifts due to electron donation .
Mass Spectrometry and Molecular Networking
Fragmentation patterns (MS/MS) analyzed via molecular networking () reveal structural similarities. The target compound and its analogues would exhibit high cosine scores (>0.8) due to shared core structures (triazolo-pyridazine and thioether linkages). Differences in substituents (e.g., nitro vs. acetyl) generate unique fragment ions, enabling precise differentiation .
Physicochemical and Metabolic Implications
- Metabolic Stability : Electron-withdrawing groups (nitro) may slow oxidative metabolism compared to electron-donating substituents .
Q & A
Q. What are the established synthetic routes for N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A representative approach involves:
Core Formation : Cyclocondensation of pyridazine derivatives with thiourea to form the [1,2,4]triazolo[4,3-b]pyridazin core .
Functionalization : Thioether linkage formation via nucleophilic substitution using 2-((4-nitrophenyl)amino)-2-oxoethyl thiol .
Final Coupling : Benzamide attachment via amidation under carbodiimide coupling conditions (e.g., EDC/HOBt) .
Characterization :
- NMR Spectroscopy (¹H, ¹³C) confirms regioselectivity and bond formation.
- Mass Spectrometry (HRMS) validates molecular weight.
- X-ray Crystallography resolves stereochemical ambiguities in intermediates .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Beyond NMR and HRMS, advanced techniques include:
- FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrophenyl (NO₂, ~1520 cm⁻¹) groups.
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) by aligning the triazolopyridazin core in hydrophobic pockets and the benzamide moiety in polar regions .
- Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to evaluate binding free energy (MM-PBSA/GBSA) .
- DFT Calculations : Predict electron density distribution to identify nucleophilic/electrophilic sites for derivatization .
Q. What strategies improve the pharmacokinetic profile of this compound, particularly metabolic stability and solubility?
- Methodological Answer :
- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzamide moiety to enhance aqueous solubility .
- Metabolic Shielding : Fluorination of the pyridazin ring or substitution of labile protons (e.g., replacing methyl with trifluoromethyl groups) reduces oxidative degradation .
- Prodrug Design : Mask the nitro group (e.g., via bioreducible linkers) to mitigate toxicity while retaining activity .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxic EC₅₀ values .
- SAR Analysis : Synthesize analogs with modifications to the triazolo-pyridazin core or benzamide substituents to correlate structure with activity .
Q. How should researchers resolve contradictions in experimental data, such as divergent bioactivity results across studies?
- Methodological Answer :
- Theoretical Frameworks : Align experimental design with hypotheses rooted in chemical reactivity (e.g., Hammett plots for substituent effects) or target-binding thermodynamics .
- Control Replication : Standardize assay conditions (e.g., cell passage number, buffer pH) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Bayesian inference) to reconcile disparate datasets and identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
